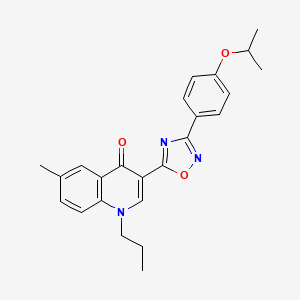![molecular formula C15H15NO6S2 B2919326 Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate CAS No. 941888-98-8](/img/structure/B2919326.png)
Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate” is a chemical compound. It is related to “methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate”, which has a molecular weight of 277.3 .
Synthesis Analysis
The synthesis of similar compounds often involves catalytic protodeboronation of alkyl boronic esters . Protodeboronation is a process that removes a boron atom from a molecule, and it’s a crucial step in many organic synthesis reactions .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . It also has a sulfonyl group (-SO2-), an ethoxycarbonyl group (-COOCH2CH3), and a phenyl group (C6H5) attached to the thiophene ring .Wissenschaftliche Forschungsanwendungen
Peroxisome Proliferator-Activated Receptor (PPAR) β/δ Inverse Agonists :
- A study by Toth et al. (2016) focused on designing and synthesizing ligands related to Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate. They achieved increased cellular activity and biologically relevant plasma concentrations in mice. These compounds aid in investigating the role of PPARβ/δ in physiological and pathophysiological processes (Toth et al., 2016).
Cyclization Mechanisms and Product Formation :
- Hajjem et al. (2010) reported that Methyl 3-amino-2-thiophene carboxylate reacts with orthoesters to produce specific compounds. This study provides insights into the mechanism of cyclization and the relative activities of ester and imidate groups (Hajjem et al., 2010).
Anti-Proliferative Activity in Tumor Cells :
- Thomas et al. (2017) explored derivatives of Methyl 3-amino-2-thiophene carboxylate and found pronounced anti-proliferative activity in certain tumor cell types. This study contributes to understanding the tumor selectivity of these compounds (Thomas et al., 2017).
Gewald Reaction Applications :
- Abaee and Cheraghi (2013) utilized a variation of the compound in a four-component Gewald reaction, demonstrating an efficient method for the formation of 2-amino-3-carboxamide derivatives of thiophene (Abaee & Cheraghi, 2013).
Synthesis of Methyl 3-amino-4-aryl(or methyl)sulfonyl-2-thiophenecarboxylates :
- Stephens et al. (1999) described the synthesis of a series of Methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, providing a route to 4-arylsulfonyl-3-carboxamidothiophenes (Stephens et al., 1999).
Antibacterial Activity of Cephalosporins :
- Kim et al. (1984) synthesized derivatives of Methyl 3-amino-2-thiophene carboxylate with significant Gram-positive antibacterial activity (Kim et al., 1984).
Crystal Structure Analysis :
- Ramazani et al. (2011) synthesized a compound related to Methyl 3-amino-2-thiophene carboxylate and studied its structure using X-ray diffraction (Ramazani et al., 2011).
Zukünftige Richtungen
The future directions in the research and application of this compound could involve exploring its potential therapeutic properties, given the wide range of biological activities reported for thiophene derivatives . Additionally, further studies could focus on developing more efficient synthesis methods .
Eigenschaften
IUPAC Name |
methyl 3-[(3-ethoxycarbonylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6S2/c1-3-22-14(17)10-5-4-6-11(9-10)16-24(19,20)12-7-8-23-13(12)15(18)21-2/h4-9,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVRCDDYZXGXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluoro-4-methylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2919243.png)
![2,4-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide](/img/structure/B2919245.png)
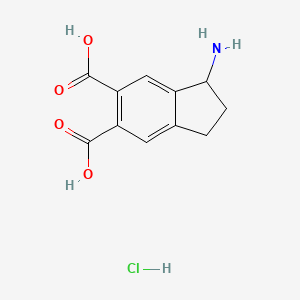
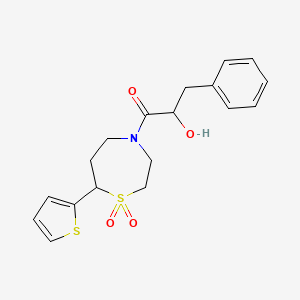
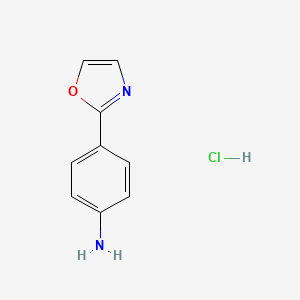
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2919251.png)
![(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2919253.png)
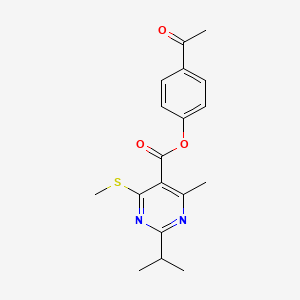

![N'-({[1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B2919259.png)
